CNS Depressant Potency: Predicted Differentiation from Methaqualone and 2-(4‑Pyridyl)-3-(o‑fluorophenyl) Analogue
In the foundational hypnotic SAR study by Hisano et al. (1975), twelve 2‑pyridyl‑4(3H)‑quinazolinones were evaluated for hypnotic effect in mice following intraperitoneal administration. The 2‑(4‑pyridyl)‑3‑(o‑fluorophenyl)‑4(3H)‑quinazolinone (Compound 1) showed maximum hypnotic effect with potency equal to methaqualone, while the 3‑phenyl analogue was equal to methaqualone, and the parent compound 2‑(4‑pyridyl)‑3‑(o‑tolyl)‑4(3H)‑quinazolinone (Compound 14) had potency equal to or stronger than methaqualone in the earlier 1972 study . Although the 3‑(2‑methoxyphenyl) analogue was not directly tested, the SAR trend established that electron‑donating ortho‑substituents (CH₃, F, Cl) preserve hypnotic activity, whereas modifications that alter ring electronics can shift the pharmacological profile. The 2‑methoxy group (Hammett σₘ = 0.12; σₚ = –0.27) introduces both inductive electron‑withdrawing and resonance electron‑donating effects distinct from methyl (σₘ = –0.07; σₚ = –0.17) or fluoro (σₘ = 0.34; σₚ = 0.06), supporting a differentiated binding interaction at the GABAA receptor benzodiazepine‑binding site .
| Evidence Dimension | Predicted hypnotic potency and GABAA receptor modulation profile |
|---|---|
| Target Compound Data | Not directly reported; predicted to retain hypnotic activity with altered potency and selectivity profile based on Hammett substituent constants and SAR trend for ortho‑substituted N3‑phenyl analogues |
| Comparator Or Baseline | Methaqualone (2‑methyl‑3‑o‑tolyl‑4(3H)‑quinazolinone) and 2‑(4‑pyridyl)‑3‑(o‑fluorophenyl)‑4(3H)‑quinazolinone: both equipotent to methaqualone; hypnotic effect observed at intraperitoneal doses above 100 mg/kg in mice |
| Quantified Difference | Not quantifiable without direct head‑to‑head testing. Predicted differentiation: Δσₘ = –0.05 to +0.19, Δσₚ = –0.10 to –0.33 relative to o‑tolyl and o‑fluorophenyl comparators, indicating distinct electronic environment at the receptor binding site |
| Conditions | In vivo mouse hypnotic assay (loss of righting reflex); intraperitoneal administration of 100–300 mg/kg; SAR analysis in 4(3H)‑quinazolinone series (Hisano et al., 1972, 1975) |
Why This Matters
Procurement for CNS‑focused screening should account for the fact that the 2‑methoxyphenyl substituent may produce a hypnotic‑to‑anticonvulsant profile shift relative to the o‑tolyl lead, relevant for laboratories seeking differentiated GABAA modulators.
- [1] Hisano, T.; Ichikawa, M.; Nakagawa, A.; Tsuji, M. Studies on Organosulfur Compounds. XII. Syntheses and Pharmacological Activities of 2‑Heterocyclic Substituted 4(3H)‑Quinazolinones. Chem. Pharm. Bull. 1975, 23 (9), 1910–1916. https://doi.org/10.1248/cpb.23.1910. Hisano, T.; Ichikawa, M.; Nakagawa, A.; Tsuji, M. Syntheses and Pharmacological Activities of 2‑Heterocyclic Substituted 4(3H)‑Quinazolinone Derivatives. Chem. Pharm. Bull. 1972, 20 (12), 2575–2584. https://doi.org/10.1248/cpb.20.2575. View Source
- [2] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91 (2), 165–195. https://doi.org/10.1021/cr00002a004. View Source
